![molecular formula C20H23ClN2O3S B11020796 {1-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11020796.png)
{1-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its structure combines a thiazole ring, a chlorophenyl group, and a cyclohexyl moiety, resulting in a complex and potentially multifunctional molecule.
- While its exact origin and discovery remain elusive, researchers have explored its synthetic routes and applications.
1-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: , belongs to the class of acetic acid derivatives.
Preparation Methods
Synthetic Routes: One common synthetic route involves the Suzuki–Miyaura coupling, which joins aryl or vinyl boronic acids with aryl or vinyl halides.
Reaction Conditions: The coupling typically occurs under mild conditions, catalyzed by palladium complexes. The reaction tolerates various functional groups, making it versatile.
Industrial Production: Although industrial-scale production details are scarce, laboratories can synthesize Compound X using established methods.
Chemical Reactions Analysis
Reactivity: Compound X likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents: N-bromosuccinimide (NBS) is often used for benzylic bromination, leading to the formation of benzylic bromides.
Major Products: Depending on the reaction conditions, Compound X may yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigations into its interactions with biological systems, such as enzyme inhibition or receptor binding.
Medicine: Possible pharmaceutical applications, including anti-inflammatory or analgesic properties.
Industry: Its use as a precursor for fine chemicals or as a ligand in catalysis.
Mechanism of Action
- Compound X’s mechanism likely involves interactions with specific molecular targets. For instance, it could inhibit enzymes or modulate signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Unique Features: Compound X’s combination of a thiazole ring, chlorophenyl group, and cyclohexyl moiety sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds might include other acetic acid derivatives or thiazole-containing molecules.
Properties
Molecular Formula |
C20H23ClN2O3S |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-[1-[[[2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C20H23ClN2O3S/c21-16-7-3-2-6-15(16)19-23-14(12-27-19)10-17(24)22-13-20(11-18(25)26)8-4-1-5-9-20/h2-3,6-7,12H,1,4-5,8-11,13H2,(H,22,24)(H,25,26) |
InChI Key |
OCULQJURZOGFJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CC2=CSC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


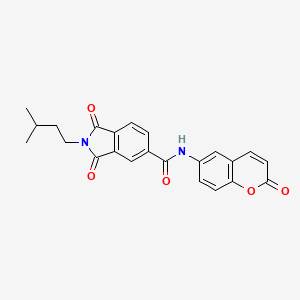
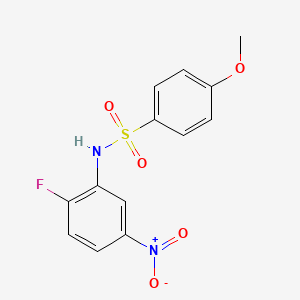
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B11020726.png)
methanone](/img/structure/B11020737.png)
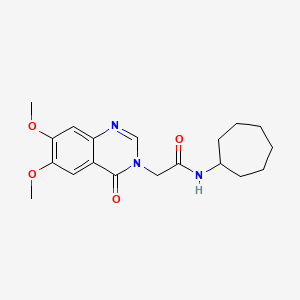
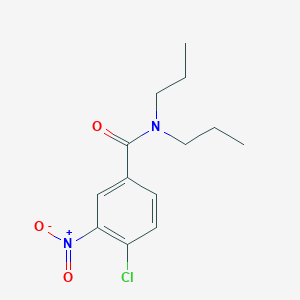
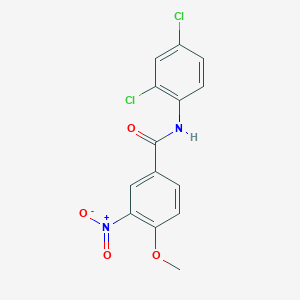
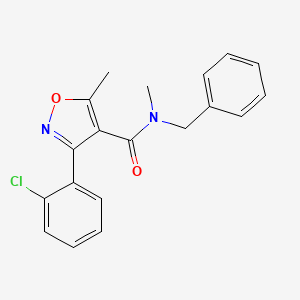
![N-(4-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11020764.png)
![7-hydroxy-4-phenyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one](/img/structure/B11020770.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-isoleucine](/img/structure/B11020783.png)
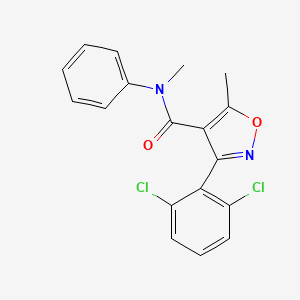
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B11020785.png)

